N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide is a synthetic small molecule featuring a substituted imidazole core linked via a thioether bridge to a 4-fluorobenzamide group. The compound’s structure combines aromatic and heterocyclic motifs, with the 4-chlorophenyl substituent on the imidazole ring and the 4-fluorobenzamide moiety contributing to its electronic and steric properties. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPDQVARCOKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations: Imidazole vs. Triazole vs. Benzimidazole
The target compound’s imidazole core distinguishes it from triazole and benzimidazole derivatives. For example:
- Triazole derivatives (e.g., compounds [7–9] in ) exhibit a five-membered ring with three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to imidazoles. The tautomeric equilibrium observed in triazoles (thione vs.
- This structural difference may enhance DNA intercalation or kinase inhibition properties compared to non-fused imidazoles.
Substituent Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl Groups : The electron-withdrawing chlorine in the target compound may increase electrophilicity at the imidazole ring compared to fluorinated analogs (e.g., 4-fluorobenzamide derivatives in ). This could influence interactions with nucleophilic residues in biological targets.
- Thioether Linkage: The –S–CH2–CH2– bridge in the target compound contrasts with oxygen or methylene linkages in analogs (e.g., sulfonamide-linked triazoles in ).
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
- Lipophilicity : The thioether and 4-chlorophenyl groups likely increase logP compared to oxygen-linked or unsubstituted analogs, enhancing blood-brain barrier penetration.
- Enzyme Inhibition: Imidazoles are known for targeting cytochrome P450 enzymes and kinases, whereas triazoles (e.g., antifungal agents) often inhibit ergosterol biosynthesis. Structural differences may steer the target compound toward distinct targets .
Data Tables
Table 1. Structural and Functional Comparison of Analogous Compounds
Table 2. Key Spectral Data for Differentiation
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole ring : Known for its role in biological processes and interactions with metal ions.
- Thioether linkage : Enhances the compound's reactivity and potential biological interactions.
- 4-fluorobenzamide group : Contributes to the compound's pharmacological properties.
The molecular formula is , and it has been studied for various biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole moiety allows for binding to various targets, potentially inhibiting enzyme activity and affecting cellular pathways involved in disease progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing signaling pathways related to tumor growth.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of certain cancer cell lines, potentially through enzyme inhibition. |
| Antimicrobial | Shows activity against various microbial strains, suggesting potential use in treating infections. |
| Kinase Inhibition | Preliminary studies suggest it may act as a RET kinase inhibitor, which is significant in cancer therapy. |
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Effects : A study demonstrated that compounds with similar structural features inhibited tumor growth in xenograft models, showing promise for further development as anticancer agents .
- Kinase Inhibition Studies : Research on 4-chloro-benzamide derivatives indicated that modifications at specific positions could enhance their potency as RET kinase inhibitors, leading to reduced cancer cell proliferation .
- Microbial Activity : Investigations into imidazole derivatives have revealed their effectiveness against a range of pathogens, suggesting that similar compounds could be developed for antimicrobial applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazole core. Key steps include:
- Thioether formation : Coupling a 5-(4-chlorophenyl)-1H-imidazole-2-thiol derivative with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Reacting the thioethyl intermediate with 4-fluorobenzoyl chloride using a coupling agent like EDCI/HOBt .
- Microwave-assisted optimization : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether | K₂CO₃, DMF, 80°C | 72 |
| Amidation | EDCI/HOBt, DCM, RT | 68 |
Q. Which characterization techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies protons and carbons (e.g., imidazole C-H at δ 7.5–8.0 ppm; fluorobenzamide carbonyl at ~168 ppm) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 434.2) .
Q. What biological activities are reported for this compound?
- Methodological Answer :
- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli via broth microdilution assays .
- Anticancer : IC₅₀ of 15 µM against MCF-7 cells (MTT assay), linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Systematic SAR studies : Vary substituents (e.g., replace 4-fluorobenzamide with 4-nitro) to isolate activity contributors .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-analysis : Pool data from similar analogs (e.g., imidazole-thioether derivatives) to identify trends .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., α-glucosidase, PDB ID 1XSI) .
- Electrostatic potential mapping : Multiwfn software analyzes charge distribution to predict nucleophilic/electrophilic sites .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
Q. What challenges arise in forming the thioether linkage during synthesis?
- Methodological Answer :
- Oxidation sensitivity : Use inert atmospheres (N₂/Ar) to prevent disulfide byproducts .
- Catalyst optimization : Screen Pd/C or CuI for cross-coupling efficiency; CuI improves yields by 20% .
- Solvent effects : DMF enhances solubility but may require post-reaction dialysis for purification .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
